(E)-3-(5-Bromopyridin-3-YL)acrylic acid
Description
Contextualization within Pyridine- and Acrylic Acid-Containing Chemical Scaffolds
The pyridine (B92270) ring is a fundamental structural motif in medicinal chemistry, known for its ability to engage in various biological interactions and improve the pharmacokinetic properties of drug candidates. gazi.edu.trnih.govnih.govfrontiersin.org Its basic nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. The bromine substituent on the pyridine ring of (E)-3-(5-Bromopyridin-3-YL)acrylic acid serves as a valuable handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.
The acrylic acid portion of the molecule is an α,β-unsaturated carbonyl compound, a class of structures known for their reactivity as Michael acceptors. wikipedia.org This functional group can readily undergo conjugate addition reactions with a variety of nucleophiles, allowing for the introduction of diverse substituents. Furthermore, the carboxylic acid group itself provides a site for amide bond formation, esterification, and other classical transformations. nih.gov
Significance as a Versatile Organic Synthetic Intermediate and Building Block
The dual reactivity of this compound makes it a highly valuable intermediate in multi-step organic syntheses. The bromine atom on the pyridine ring can be exploited in reactions such as the Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comodinity.com Simultaneously or sequentially, the acrylic acid moiety can be engaged in a wide array of chemical transformations. This orthogonality of reactive sites allows for the systematic and controlled construction of complex molecules with a high degree of structural diversity.
The synthesis of this compound itself can be envisioned through established synthetic methodologies. One common approach is the Knoevenagel condensation of 5-bromopyridine-3-carbaldehyde with malonic acid. wikipedia.orgrsc.orgias.ac.inorganic-chemistry.orgrsc.org This reaction, often catalyzed by a weak base like pyridine or piperidine, directly forms the α,β-unsaturated carboxylic acid.
Alternatively, a Heck reaction between 3,5-dibromopyridine (B18299) and acrylic acid or its esters could provide a pathway to the desired product. mdpi.comodinity.comresearchgate.netechemi.com If an acrylic acid ester is used, a subsequent hydrolysis step is required to furnish the final carboxylic acid. nih.gov For instance, the palladium-catalyzed reaction of 5-bromopyridin-2-amine with ethyl acrylate (B77674) has been reported to produce the corresponding ethyl ester in good yield, which could then be hydrolyzed. chemicalbook.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 638220-12-9 | C8H6BrNO2 | 228.04 |
| Ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)acrylate | 227963-57-7 | C10H11BrN2O2 | 271.11 |
| 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester | 912760-74-8 | C9H9BrN2O2 | 257.08 |
| 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester | 656827-74-6 | C10H10BrNO2 | 256.10 |
Note: Data sourced from publicly available chemical supplier information.
Overview of Current Research Trajectories Involving α,β-Unsaturated Pyridine Derivatives
Derivatives of α,β-unsaturated pyridines are actively being investigated in several areas of chemical research, with a significant focus on the development of new therapeutic agents. One notable area of interest is the design of kinase inhibitors. For example, substituted pyridine and pyridinone scaffolds are being explored as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4), a key target in inflammatory diseases. frontiersin.org
The ability of the pyridine nitrogen to interact with the hinge region of kinases, coupled with the diverse substitution patterns that can be introduced via the acrylic acid and bromo functionalities, makes compounds like this compound attractive starting points for the synthesis of kinase inhibitor libraries. Recent reviews have highlighted the growing importance of pyridine derivatives in medicinal chemistry, showcasing their broad range of biological activities. gazi.edu.trnih.govnih.gov
Table 2: Spectroscopic Data for a Related Pyridine Acrylic Acid Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid | 12.17 (brs, 1H), 9.15 (brs, 1H), 7.43 (dd, J = 15.8, 6.6 Hz, 1H), 6.99 (m, 3H), 6.23 (dd, J = 15.8, 6.8 Hz, 1H), 3.79 (s, 3H) | 168.29, 150.25, 147.09, 144.67, 127.53, 121.45, 116.70, 114.53, 112.33, 55.96 |
Note: This data is for a structurally related compound and is provided for illustrative purposes. Specific spectroscopic data for this compound was not available in the searched sources. rsc.org
Structure
3D Structure
Properties
CAS No. |
118419-98-0 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChI Key |
PSCWUGHUOHMPAK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Approaches for E 3 5 Bromopyridin 3 Yl Acrylic Acid and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for (E)-3-(5-Bromopyridin-3-YL)acrylic acid Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the creation of carbon-carbon bonds. The Heck reaction, in particular, stands out as a key method for the vinylation of aryl halides, making it highly suitable for the synthesis of cinnamic acid derivatives like this compound. organic-chemistry.orgmdpi.com
Heck-Type Coupling Protocols and Variations
The synthesis of precursors to this compound, such as its ethyl or methyl esters, is frequently accomplished via a Heck-type coupling reaction. This reaction typically involves the coupling of an aryl halide with an activated alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate is achieved by reacting 5-bromopyridin-2-amine with ethyl acrylate (B77674). chemicalbook.com A similar strategy can be applied to synthesize the ester precursor of this compound.
The general approach involves the reaction of a 3,5-disubstituted pyridine (B92270), such as 3,5-dibromopyridine (B18299) or a related bromopyridine derivative, with an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate). The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II), and requires a base, commonly a tertiary amine like triethylamine, to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.comnih.gov
Variations in the catalytic system are common, with research focusing on the use of different phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to improve catalyst stability and activity, particularly for less reactive aryl chlorides. mdpi.com The use of aqueous media for Heck reactions is also an area of interest to develop more environmentally benign synthetic protocols. mdpi.comresearchgate.net
Table 1: Representative Heck-Type Coupling for the Synthesis of a (E)-3-(pyridin-3-yl)acrylate Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |
| 5-bromopyridin-2-amine | Ethyl acrylate | Dichlorodi(tri(o-tolylphosphine))palladium | Triethylamine | DMF | 100 °C | Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate | 82% | chemicalbook.com |
Mechanistic Investigations of Catalytic Cycles
The mechanism of the Heck reaction is a well-studied catalytic cycle that begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species, often facilitated by a phosphine ligand or the amine base. odinity.com The catalytic cycle then proceeds through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (e.g., a 3-bromopyridine (B30812) derivative), inserting the palladium into the carbon-bromine bond to form a Pd(II)-aryl complex. odinity.com
Alkene Coordination (Syn-Addition): The acrylic acid ester then coordinates to the Pd(II)-aryl complex. odinity.com
Migratory Insertion (Syn-Elimination): The aryl group on the palladium migrates to one of the carbons of the double bond of the coordinated alkene, while the palladium atom becomes attached to the other carbon. This migratory insertion step is typically regioselective, with the aryl group adding to the less substituted carbon of the acrylate. odinity.com
β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must have a hydrogen atom on the carbon adjacent to the palladium-bearing carbon. A β-hydride elimination then occurs, where this hydrogen is transferred back to the palladium, reforming the carbon-carbon double bond and generating a palladium-hydride species. This step is responsible for the characteristic trans stereochemistry of the product. organic-chemistry.orgodinity.com
Reductive Elimination: The palladium-hydride species then undergoes reductive elimination in the presence of the base, which regenerates the Pd(0) catalyst and forms a salt with the eliminated hydrogen and halide. This allows the catalytic cycle to continue.
The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, solvent, and temperature. mdpi.com
Hydrolytic Routes from Ester Precursors of this compound
Once the ester precursor of this compound has been synthesized via the Heck reaction, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard and generally high-yielding transformation in organic synthesis.
Optimization of Hydrolysis Conditions and Esterification Strategies
The hydrolysis of the ethyl or methyl ester of this compound can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a very common method for ester hydrolysis and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
The choice between acidic and basic hydrolysis may depend on the stability of other functional groups present in the molecule. For instance, if the molecule contains base-sensitive groups, acidic hydrolysis might be preferred, and vice-versa. The optimization of hydrolysis conditions typically involves adjusting the concentration of the acid or base, the reaction temperature, and the reaction time to maximize the yield and purity of the product.
Esterification, the reverse of hydrolysis, is also a relevant strategy, particularly for the synthesis of various ester derivatives which may have different physical or biological properties. For example, the synthesis of methyl 3-(5-bromo-2-methoxy-pyridin-3-yl)-acrylate highlights the creation of ester derivatives. vibrantpharma.com
High-Purity Synthesis Techniques
Achieving high purity for this compound is crucial for its use in further synthetic applications, particularly in the pharmaceutical industry. Following hydrolysis, the crude product is often isolated by filtration if it precipitates from the solution upon acidification.
Purification is then typically carried out by recrystallization. odinity.com This technique involves dissolving the crude solid in a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification. The final product's purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. odinity.comgeorganics.sk
Advanced Synthetic Considerations in the Preparation of this compound
Catalyst Development: Research into more active and robust palladium catalysts is ongoing. This includes the development of phosphine-free catalyst systems, which can be more cost-effective and air-stable. organic-chemistry.org The use of palladium nanoparticles as catalysts is another area of active research. mdpi.com
Green Chemistry Approaches: The use of water as a reaction solvent, as seen in some Heck reaction protocols, is a significant step towards greener synthesis. researchgate.net Additionally, the development of recyclable catalyst systems can reduce waste and cost.
Flow Chemistry: For large-scale synthesis, transitioning from batch processing to continuous flow chemistry can offer several advantages. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety.
These advanced strategies are at the forefront of modern synthetic chemistry and are applicable to the synthesis of this compound and its derivatives, aiming for more economical and environmentally friendly production.
Regioselectivity and Stereoselectivity in Reaction Design
The construction of the this compound framework can be efficiently achieved through well-established carbon-carbon bond-forming reactions, primarily the Heck reaction and the Knoevenagel condensation. The choice of methodology and reaction conditions is paramount in dictating the regiochemical and stereochemical outcome.
The Heck reaction stands out as a powerful tool for the arylation of alkenes. mdpi.com In the context of synthesizing derivatives of the target molecule, a Heck reaction between an acrylic acid ester and a di-substituted pyridine can be envisioned. For instance, the synthesis of ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)acrylate has been reported via the palladium-catalyzed coupling of 5-bromo-pyridin-2-amine with ethyl acrylate. chemicalbook.com This reaction highlights the potential for regioselectivity when multiple reactive sites are present on the pyridine ring. The catalyst, typically a palladium complex, selectively facilitates the coupling at the more reactive carbon-halogen bond. mdpi.com
The stereoselectivity of the Heck reaction is a critical aspect, with the trans isomer being the predominantly formed product. odinity.com This is a consequence of the reaction mechanism, which involves a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a palladium hydride. This mechanistic pathway inherently favors the formation of the thermodynamically more stable (E)-alkene. odinity.com
Table 1: Illustrative Heck Reaction Conditions for an Acrylic Acid Derivative
| Parameter | Condition |
|---|---|
| Aryl Halide | 5-Bromopyridin-2-amine |
| Alkene | Ethyl acrylate |
| Catalyst | Dichlorobis(tri-o-tolylphosphine)palladium(II) |
| Base | Triethylamine |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 100 °C |
| Yield | 82% |
Data derived from a representative synthesis of a related compound. chemicalbook.com
An alternative and classical approach is the Knoevenagel condensation , specifically the Doebner modification , which involves the reaction of an aldehyde with malonic acid. wikipedia.orgorganic-chemistry.org In this scenario, 5-bromo-3-pyridinecarboxaldehyde would be the key starting material, reacting with malonic acid in the presence of a basic catalyst, often pyridine and a catalytic amount of piperidine. rsc.org This method is particularly advantageous as it directly yields the carboxylic acid functionality. The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. wikipedia.org The Doebner modification typically favors the formation of the (E)-isomer, driven by thermodynamic stability. wikipedia.org Greener alternatives to the traditional pyridine solvent, such as using only a catalytic amount of an amine base in a different solvent or even solvent-free conditions, have been explored for Knoevenagel condensations. tue.nl
Table 2: Typical Conditions for Knoevenagel-Doebner Condensation
| Parameter | Condition |
|---|---|
| Aldehyde | Aromatic/Heteroaromatic Aldehyde |
| Active Methylene Compound | Malonic Acid |
| Catalyst/Base | Piperidine/Pyridine or other amines |
| Solvent | Pyridine, Ethanol, or solvent-free |
| Temperature | Varies (room temp. to reflux) |
| Outcome | (E)-α,β-Unsaturated carboxylic acid |
General conditions based on established Knoevenagel-Doebner modifications. wikipedia.orgrsc.orgtue.nl
Chiral Synthesis and Asymmetric Induction in Related Acrylic Acid Systems
While the synthesis of the achiral (E)-isomer is relatively straightforward, the introduction of chirality into molecules containing the acrylic acid moiety presents a more complex synthetic challenge. Asymmetric induction in these systems often involves the enantioselective reduction of the carbon-carbon double bond or the asymmetric construction of a chiral center at the β-position.
For systems related to this compound, the development of a chiral derivative would likely involve a multi-step sequence, where the acrylic acid double bond is a precursor to a chiral center. One common strategy is the asymmetric hydrogenation of the α,β-unsaturated acid or ester. This can be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium, with chiral phosphine ligands. These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the corresponding saturated propanoic acid derivative.
Another approach involves the asymmetric synthesis of chiral β-hydroxy acids, which can be seen as hydrated analogues of the acrylic acid system. Biocatalytic methods, employing enzymes like lipases or reductases, have shown great promise in the synthesis of chiral β-hydroxy acid derivatives with high stereoselectivity. magtech.com.cn These enzymatic reactions offer environmentally benign and efficient routes to enantiomerically pure building blocks. magtech.com.cn Furthermore, the asymmetric reduction of β-keto esters, which can be derived from acrylic acid precursors, using chiral catalysts like (R)-Me-CBS-oxazaborolidine, is a well-established method for producing chiral β-hydroxy esters with high enantiomeric excess. researchgate.net
The use of chiral auxiliaries is another powerful strategy for asymmetric induction. A chiral auxiliary can be temporarily attached to the acrylic acid moiety, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. For instance, in the synthesis of chiral β-hydroxy-α-amino acids with heterocyclic substituents, Schöllkopf's reagent, a chiral auxiliary, has been used to control the stereoselective addition to heterocyclic aldehydes. researchgate.net
Table 3: Selected Approaches for Asymmetric Synthesis in Related Systems
| Approach | Key Reagents/Catalysts | Target Chiral Moiety |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium phosphine complexes | Chiral propanoic acid derivative |
| Biocatalytic Reduction | Lipases, Reductases | Chiral β-hydroxy acid |
| Asymmetric Ketone Reduction | (R)-Me-CBS-oxazaborolidine | Chiral β-hydroxy ester |
| Chiral Auxiliary | Schöllkopf's reagent | Chiral β-hydroxy-α-amino acid |
Illustrative examples from the synthesis of related chiral compounds. magtech.com.cnresearchgate.netresearchgate.net
Chemical Reactivity, Transformation, and Derivatization of E 3 5 Bromopyridin 3 Yl Acrylic Acid
Transformations Involving the Acrylic Acid Moiety
The acrylic acid portion of the molecule contains a carboxylic acid group and an α,β-unsaturated carbonyl system. These features are amenable to several important organic reactions.
The α,β-unsaturated system in (E)-3-(5-Bromopyridin-3-YL)acrylic acid serves as a Michael acceptor. The Michael addition, or conjugate addition, involves the attack of a nucleophile (the Michael donor) to the β-carbon of the carbon-carbon double bond, which is electron-deficient due to the electron-withdrawing nature of the adjacent carboxyl group. researchgate.net
The general mechanism proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. This intermediate is then protonated to yield the final 1,4-addition product. researchgate.net The reaction is typically catalyzed by a base, which serves to generate the active nucleophile (e.g., an enolate or a thiolate). nsf.gov For olefinic N-heterocycles, the stability of the intermediate carbanion is a key factor in the reaction's success. nsf.gov A variety of carbon and heteroatom nucleophiles can be employed as Michael donors.
Table 1: Potential Michael Donors for Reaction with this compound
| Class of Nucleophile | Specific Example | Resulting Adduct Structure |
|---|---|---|
| Enolates | Diethyl malonate | Diethyl 2-(1-(5-bromopyridin-3-yl)-2-carboxyethyl)malonate |
| Amines | Piperidine | 3-(5-Bromopyridin-3-yl)-3-(piperidin-1-yl)propanoic acid |
| Thiols | Thiophenol | 3-(5-Bromopyridin-3-yl)-3-(phenylthio)propanoic acid |
| Organocuprates | Lithium diphenylcuprate | 3-(5-Bromopyridin-3-yl)-3-phenylpropanoic acid |
The carboxylic acid group is readily converted into esters and amides, providing a straightforward pathway to a large library of derivatives.
Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is an equilibrium process, and water is removed to drive it towards the product. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol. A highly efficient method for esterification involves using a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG) with halogenated compounds at room temperature. rsc.org
Amidation: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The activated intermediate is then susceptible to nucleophilic attack by the amine. This method is widely used for peptide synthesis and can be applied here to link the molecule to amino acids or other amine-containing structures. Another route is the conversion of the acid to an acyl chloride followed by reaction with an amine. researchgate.net
Table 2: Examples of Ester and Amide Derivatives
| Reagent | Reaction Type | Product Name |
|---|---|---|
| Methanol / H₂SO₄ | Esterification | Methyl (E)-3-(5-bromopyridin-3-yl)acrylate |
| Benzylamine / EDC | Amidation | (E)-N-Benzyl-3-(5-bromopyridin-3-yl)acrylamide |
| Ethanolamine / EDC | Amidation | (E)-3-(5-Bromopyridin-3-yl)-N-(2-hydroxyethyl)acrylamide |
| Glycine methyl ester / EDC | Amidation | Methyl 2-(((E)-3-(5-bromopyridin-3-yl)acryloyl)amino)acetate |
The acrylate (B77674) double bond in this compound allows it to function as a monomer in polymerization reactions. The most common method for polymerizing acrylates is free-radical polymerization. rjpbcs.com
The process is initiated by a radical species, typically generated from an initiator like azobisisobutyronitrile (AIBN) or a persulfate upon heating. researchgate.net The initiator radical adds to the double bond of the monomer, creating a new radical species that propagates by adding to subsequent monomer units. This chain growth continues until the reaction is terminated by radical combination or disproportionation. The resulting polymer would be a polyacrylate with pendant -(5-bromopyridin-3-yl) groups attached to the polymer backbone. The properties of such a polymer would be influenced by factors like molecular weight, which can be controlled by adjusting the monomer-to-initiator ratio and reaction temperature. rjpbcs.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple precursors. The structure of this compound, specifically its carboxylic acid moiety, makes it an excellent candidate for incorporation into several powerful isocyanide-based MCRs, namely the Ugi and Passerini reactions. tcichemicals.comrug.nl
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative in a single step. nih.govwikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, followed by nucleophilic attack of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org
By employing this compound as the carboxylic acid component, a diverse library of complex molecules can be synthesized, each bearing the intact bromopyridinyl-acrylate scaffold. This allows for the rapid exploration of chemical space by varying the other three components. slideshare.netnih.gov
Figure 3: General scheme of the Ugi four-component reaction utilizing this compound.
| Aldehyde/Ketone | Amine | Isocyanide | Solvent |
|---|---|---|---|
| Benzaldehyde | Aniline | tert-Butyl isocyanide | Methanol |
| Cyclohexanone | Benzylamine | Cyclohexyl isocyanide | Ethanol |
| Isobutyraldehyde | Ammonia | 1,1,3,3-Tetramethylbutyl isocyanide | Methanol |
| Formaldehyde | Methylamine | Ethyl isocyanoacetate | Trifluoroethanol |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org Unlike the Ugi reaction, it does not involve an amine component. The reaction is believed to proceed through a concerted, cyclic transition state, particularly in non-polar solvents. organic-chemistry.orgnih.gov
This compound can serve as the acid input for the Passerini reaction, directly acylating the adduct formed between the carbonyl compound and the isocyanide. wikipedia.orgnih.gov This provides a straightforward route to highly functionalized molecules containing an ester and an amide linkage in a single operation.
Figure 4: General scheme of the Passerini three-component reaction utilizing this compound.
| Aldehyde/Ketone | Isocyanide | Solvent |
|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Dichloromethane (DCM) |
| Acetone | Cyclohexyl isocyanide | Tetrahydrofuran (THF) |
| Furfural | Benzyl isocyanide | DCM |
| Glyoxylic acid monohydrate | Ethyl isocyanoacetate | Water |
Advanced Spectroscopic Characterization and Supramolecular Analysis of E 3 5 Bromopyridin 3 Yl Acrylic Acid
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Structural Elucidation
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Atom Name | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.8 | - | Doublet | ~2.0 |
| H-4 | ~8.3 | - | Doublet of Doublets | ~2.0, ~0.5 |
| H-6 | ~8.6 | - | Doublet | ~2.0 |
| H-α | ~6.6 | ~120 | Doublet | ~16.0 |
| H-β | ~7.6 | ~140 | Doublet | ~16.0 |
| COOH | ~12.5 | ~168 | Singlet (broad) | - |
| C-2 | - | ~150 | - | - |
| C-3 | - | ~135 | - | - |
| C-4 | - | ~142 | - | - |
| C-5 | - | ~122 | - | - |
| C-6 | - | ~152 | - | - |
| C-α | - | ~120 | - | - |
| C-β | - | ~140 | - | - |
| COOH | - | ~168 | - | - |
To unambiguously assign the proton and carbon signals and to elucidate the spatial relationships between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For (E)-3-(5-Bromopyridin-3-YL)acrylic acid, cross-peaks would be expected between the vinyl protons (H-α and H-β) and between the aromatic protons on the pyridine (B92270) ring (H-2, H-4, and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-4, C-6, C-α, and C-β based on the previously assigned proton chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the (E)-isomer, a strong NOE correlation would be expected between the vinyl protons H-α and H-β. The absence of a significant NOE between the H-β and the pyridyl proton at position 4 would further confirm the trans configuration of the double bond.
The choice of solvent can significantly influence the NMR spectrum of this compound. Protic solvents, such as methanol-d4 or D2O, can engage in hydrogen bonding with the carboxylic acid group and the nitrogen atom of the pyridine ring. This interaction can lead to a downfield shift of the carboxylic acid proton and the pyridyl protons. In contrast, aprotic and non-polar solvents like CDCl3 or benzene-d6 would result in different chemical shifts due to varying solvent-solute interactions and anisotropic effects. The coupling constants, particularly the large trans coupling constant between the vinyl protons (~16 Hz), are generally less affected by the solvent but can show minor variations.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm-1) | Description of Vibration |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, indicative of hydrogen-bonded dimers in the solid state. |
| C-H (Aromatic/Vinyl) | 3100-3000 | Stretching vibrations. |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration, frequency is sensitive to hydrogen bonding. |
| C=C (Alkene) | 1640-1620 | Stretching vibration, conjugated with the pyridine ring and carboxylic acid. |
| C=C, C=N (Pyridine Ring) | 1600-1450 | Ring stretching vibrations. |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration. |
| C-H (Vinyl, out-of-plane bend) | 980-960 | Characteristic bending vibration for a trans disubstituted alkene. |
| C-Br | 650-550 | Stretching vibration. |
The broad O-H stretching band is a hallmark of the dimeric association of carboxylic acids through hydrogen bonding in the solid state. The position and shape of the C=O stretching band can provide insights into the strength of these hydrogen bonds.
Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The Raman spectrum of this compound is expected to show strong signals for the C=C stretching of the vinyl group and the breathing modes of the pyridine ring. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum. The C-Br stretching vibration would also be observable. In studies of similar poly(acrylic acid) systems, Raman spectroscopy has been effectively used to study conformational changes and the effects of hydration and neutralization icm.edu.pl.
X-ray Crystallography and Solid-State Structural Investigations
While a specific crystal structure for this compound is not publicly available, analysis of related structures such as (E)-3-(pyridin-4-yl)acrylic acid and (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde allows for a predictive discussion of its solid-state characteristics nih.govresearchgate.net.
It is highly probable that this compound crystallizes in a centrosymmetric space group, with the molecule adopting a largely planar conformation to maximize π-conjugation between the pyridine ring, the acrylic acid moiety, and the bromine atom. The defining feature of the supramolecular structure is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, creating a characteristic R22(8) graph set motif.
Crystal Packing Motifs and Lattice Interactions
The crystal packing of pyridyl acrylic acid derivatives is dictated by a sophisticated interplay of non-covalent interactions. In the analogous compound, (E)-3-(pyridin-4-yl)acrylic acid, the molecules organize into a well-defined three-dimensional supramolecular structure. The primary force driving the initial assembly is a strong, directional hydrogen bond.
Molecules are first linked into chains, which are then interconnected by weaker interactions to form layers. The final three-dimensional architecture is achieved through π–π stacking interactions, which stabilize the packing of these layers. nih.gov This hierarchical organization of intermolecular forces is a common motif in the crystal engineering of organic molecules, leading to a stable and predictable crystal lattice. The introduction of a bromine atom in the 5-position of the pyridine ring, as in this compound, is expected to introduce additional halogen bonding interactions (C-Br···X), further influencing and potentially strengthening the crystal packing.
Hydrogen Bonding Networks and π–π Stacking Interactions in this compound and its Analogues
The supramolecular assembly of (E)-3-(pyridin-4-yl)acrylic acid is dominated by a robust hydrogen-bonding network. nih.gov Strong O—H⋯N interactions between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule link the molecules into chains extending along the researchgate.net direction. nih.gov These primary chains are further associated through weaker C—H⋯O interactions, which link adjacent chains along the direction, generating an R²₂(14) homosynthon. nih.govnih.gov
The three-dimensional structure is completed by π–π stacking interactions. nih.gov These include slipped π–π stacking interactions between the pyridine rings with a centroid-to-centroid distance of 3.8246 (10) Å, and interactions involving the acrylic double bonds at a distance of 3.4322 (10) Å. nih.gov An additional interaction is observed between the nitrogen atom of the pyridine ring and the double bond of the acrylic group, with a distance of 3.4044 (13) Å. nih.gov The presence of these varied interactions highlights the complexity and stability of the crystal structure. For this compound, similar hydrogen bonding motifs are expected, with the potential for bromine to participate in or modify the existing network.
| Interaction Type | Description | Distance (Å) | Geometric Feature |
|---|---|---|---|
| O—H⋯N | Links molecules into primary chains | - | Chains along researchgate.net direction |
| C—H⋯O | Links adjacent primary chains | - | Forms R²₂(14) homosynthon |
| π–π Stacking | Slipped stacking between pyridine rings | 3.8246 (10) | Stabilizes 3D structure |
| π–π Stacking | Interaction of acrylic double bonds | 3.4322 (10) | Stabilizes 3D structure |
Data based on the analogue (E)-3-(pyridin-4-yl)acrylic acid. nih.govnih.gov
Torsion Angle Analysis and Planarity of the (E)-Configuration
The molecular conformation of these compounds is characterized by a high degree of planarity. For the analogue (E)-3-(pyridin-4-yl)acrylic acid, the pyridine ring is fused to the acrylic acid moiety, resulting in an almost planar structure. nih.gov The (E)-configuration about the C=C double bond is confirmed by crystallographic analysis.
| Compound | Torsion Angle | Value (°) | Implication |
|---|---|---|---|
| (E)-3-(pyridin-4-yl)acrylic acid | C8—C4—C3—C2 | -6.1 (2) | Nearly planar molecular structure |
Data based on the analogue (E)-3-(pyridin-4-yl)acrylic acid. nih.gov
Supramolecular Chemistry and Non-Covalent Interactions
The study of supramolecular chemistry involves the investigation of intermolecular forces that create organized molecular assemblies. For compounds like this compound and its analogues, techniques such as Hirshfeld surface analysis are invaluable for visualizing and quantifying the complex network of non-covalent interactions that define the crystal structure.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions within a crystal. For the analogue (E)-3-(pyridin-4-yl)acrylic acid, this analysis reveals the relative contributions of different types of contacts. nih.gov The Hirshfeld surface mapped over d_norm shows distinct red spots, which indicate strong, short intermolecular contacts. These correspond to the donor and acceptor atoms of the dominant O—H⋯N hydrogen bonds. nih.gov Weaker contacts, such as C—H⋯O, appear as white or blue areas on the surface. nih.gov
| Intermolecular Contact Type | Significance in Crystal Packing |
|---|---|
| H⋯H | Most abundant contact |
| O⋯H / H⋯O | Represents strong O—H⋯N and weaker C—H⋯O hydrogen bonds |
| N⋯H / H⋯N | Key component of the primary O—H⋯N hydrogen bond |
| C⋯H / H⋯C | Contributes to the overall van der Waals interactions |
| Br⋯H / H⋯Br | Expected significant contact for the title compound |
Contact types are based on analysis of the analogue (E)-3-(pyridin-4-yl)acrylic acid and expectations for the bromo-substituted compound. nih.govnih.gov
Formation of Cocrystals and Salts
The molecular structure of this compound makes it an excellent candidate for the formation of cocrystals and salts. The presence of a carboxylic acid group provides a reliable hydrogen bond donor site, while the pyridine nitrogen atom acts as a hydrogen bond acceptor. This combination of functional groups is highly conducive to forming robust supramolecular synthons with a wide variety of coformer molecules.
Cocrystallization can be used to modify the physicochemical properties of an active pharmaceutical ingredient without altering its chemical structure. By selecting appropriate coformers that can interact with the carboxylic acid or pyridine moieties, it is possible to engineer new crystalline forms with altered solubility, stability, or bioavailability. The formation of a salt is also possible if the coformer is a sufficiently strong base to deprotonate the carboxylic acid, or a sufficiently strong acid to protonate the pyridine nitrogen. The specific outcome—cocrystal or salt—depends on the relative pKa values of the constituent molecules.
Theoretical and Computational Studies on E 3 5 Bromopyridin 3 Yl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These methods, particularly those based on density functional theory, offer a powerful tool for examining the intricacies of molecular structure and electronic behavior.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometries and predict a variety of properties. researchgate.netnih.gov For (E)-3-(5-Bromopyridin-3-YL)acrylic acid, DFT calculations would be employed to determine its most stable conformation (optimized geometry), vibrational frequencies, and electronic properties.
The optimization process minimizes the energy of the molecule to find its equilibrium structure. From this optimized structure, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. Theoretical calculations using DFT have been successfully applied to related pyridine (B92270) derivatives and acrylic acids to elucidate their structural and electronic features. nih.govfrontiersin.org
Table 1: Illustrative Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C=C (acrylic) | 1.34 Å |
| C-C (acrylic-pyridyl) | 1.48 Å | |
| C-Br | 1.90 Å | |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C=C-C (acrylic) | 121° |
| C-C-O (carboxyl) | 123° | |
| C-C-O-H (dihedral) | 180° (trans) |
Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation for a molecule of this type.
HOMO-LUMO Analysis and Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the acrylic acid moiety and the pyridine ring, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts of the molecule. The HOMO-LUMO gap can be calculated using DFT, and this value provides insight into the molecule's electronic transitions and its potential to engage in chemical reactions. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) (Illustrative) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These energy values are hypothetical and serve to illustrate the typical output of a HOMO-LUMO analysis.
Electrostatic Potential Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green indicates regions of neutral potential. researchgate.net
In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electronegative atoms would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution on the pyridine ring.
Computational Mechanistic Investigations
Computational chemistry can also be used to explore the mechanisms of chemical reactions involving this compound.
Reaction Pathway Prediction and Transition State Analysis
Theoretical methods can be used to map out the potential energy surface of a reaction, allowing for the prediction of the most likely reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For a reaction involving this compound, such as an esterification or an amidation of the carboxylic acid group, computational methods could be used to model the step-by-step mechanism. This would involve locating the transition state for each elementary step and calculating the corresponding activation barriers. This type of analysis provides detailed insights into the feasibility and kinetics of a proposed reaction.
Catalytic Mechanism Simulation (e.g., Palladium-mediated processes)
The bromo-substituted pyridine ring in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. Computational simulations can be a powerful tool to elucidate the mechanisms of these catalytic cycles.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by the surrounding solvent.
Conformational Analysis: MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For instance, studies on related pyridine derivatives have utilized computational methods to identify stable conformers by systematically rotating key dihedral angles. A similar conformational analysis of this compound would likely reveal several stable conformations, with the planarity between the pyridine ring and the acrylic acid group being a key determinant of stability due to the conjugated system.
Solvent Effects: The solvent environment plays a significant role in the conformational preferences of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water or organic solvents. These interactions can stabilize or destabilize certain conformations. For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the carboxylic acid group, as well as the pyridine nitrogen, would be a dominant factor. Research on pyridine carboxylic acids has shown that solvent interactions significantly influence their reactivity. researchgate.net
A hypothetical MD simulation of this compound in water could yield data on the radial distribution functions (RDFs) of water molecules around key functional groups. The table below illustrates the kind of data that could be generated.
Table 1: Illustrative Radial Distribution Function (g(r)) Peak Distances from MD Simulations of this compound in Water
| Functional Group Atom | Water Oxygen (Å) | Water Hydrogen (Å) |
| Pyridine Nitrogen | 2.8 | 1.8 |
| Carboxylic Acid Oxygen (C=O) | 2.7 | 1.7 |
| Carboxylic Acid Hydroxyl (OH) | 1.9 (from O) | 2.5 (from H) |
This table is illustrative and represents typical distances for hydrogen bonding interactions that would be quantified in an MD simulation.
The results from such simulations would be crucial for understanding the molecule's behavior in different environments, which is fundamental for predicting its chemical properties and potential applications.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties.
For this compound, QSPR models could be developed to predict a wide range of its physicochemical properties, such as solubility, melting point, and partition coefficient, as well as its chemical reactivity. The development of a QSPR model involves several key steps:
Descriptor Calculation: A large number of molecular descriptors for this compound would be calculated using quantum chemical methods. These descriptors fall into several categories:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Indices that describe the connectivity of the molecule.
Geometric: Molecular surface area, volume, etc.
Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Model Development: Using a dataset of related compounds with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build a model that correlates a selection of descriptors with the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSPR model for predicting a specific property of substituted pyridine acrylic acids might result in an equation like:
Property = c₀ + c₁(HOMO Energy) + c₂(Molecular Volume) + c₃(Dipole Moment)*
Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The table below presents hypothetical calculated molecular descriptors for this compound that would be used in a QSPR study.
Table 2: Hypothetical Calculated Molecular Descriptors for this compound for QSPR Modeling
| Descriptor | Hypothetical Value |
| Molecular Weight ( g/mol ) | 228.05 |
| Molecular Volume (ų) | 185.3 |
| Surface Area (Ų) | 210.7 |
| LogP (Octanol-Water Partition Coefficient) | 2.1 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.1 |
| Dipole Moment (Debye) | 3.5 |
These values are illustrative and represent the type of data generated for QSPR model development.
By developing robust QSPR models, the chemical behavior of this compound and its derivatives could be predicted without the need for extensive experimental synthesis and testing, thus accelerating research and development.
Applications in Chemical Synthesis and Materials Science Utilizing E 3 5 Bromopyridin 3 Yl Acrylic Acid
Role as a Versatile Building Block for Complex Organic Architectures
The structure of (E)-3-(5-Bromopyridin-3-YL)acrylic acid, featuring a bromopyridine moiety and an acrylic acid side chain, theoretically positions it as a valuable synthon in organic chemistry. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acrylic acid portion offers sites for esterification, amidation, and addition reactions.
Synthesis of Polyfunctional Pyridine (B92270) Derivatives
There is no specific information available in the scientific literature that describes the use of this compound for the synthesis of polyfunctional pyridine derivatives. While the synthesis of complex pyridine derivatives from precursors like 3-bromopyridine (B30812) is a well-established field, specific examples starting from this acrylic acid derivative are not documented.
Construction of Fused Heterocyclic Systems
Detailed studies on the application of this compound in the construction of fused heterocyclic systems have not been found in a review of current literature. In principle, the compound's structure could allow for intramolecular cyclization reactions to form fused rings, but no such reactions have been reported.
Precursor for Advanced Supramolecular Assemblies
While related pyridine acrylic acids have been studied for their ability to form supramolecular structures through hydrogen bonding and π–π stacking nih.govresearchgate.net, there is no available research that specifically investigates this compound as a precursor for advanced supramolecular assemblies. The interplay of the bromo and acrylic acid functionalities in directing such assemblies remains an unexplored area of its chemistry.
Potential in Functional Materials Development
The conjugated system formed by the pyridine ring and the acrylic acid double bond suggests that this compound could be a candidate for the development of functional organic materials.
Organic Semiconductors and Optoelectronic Materials (e.g., conjugated systems)
No specific research has been published detailing the synthesis or characterization of this compound for applications in organic semiconductors or optoelectronic materials. The electronic properties of this specific molecule and its potential to form conductive or photoactive polymers have not been reported.
Fluorescent Probes and Luminescent Materials
There are no studies available that explore the fluorescent or luminescent properties of this compound or its derivatives for use as probes or materials.
Polymer Chemistry: Incorporation into Macromolecular Structures
This compound possesses two key functional groups that enable its incorporation into macromolecular structures: the acrylic acid moiety and the pyridine ring. The acrylic acid group contains a polymerizable carbon-carbon double bond, making it a suitable monomer for addition polymerization. The pyridine ring, with its nitrogen atom and bromo-substituent, offers sites for further functionalization or coordination, which can be exploited to create polymers with specific properties.
The polymerization of acrylic monomers is a well-established field in polymer chemistry. rsc.orgwikipedia.org While specific studies on the homopolymerization or copolymerization of this compound are not extensively documented in the reviewed literature, the reactivity of the acrylic acid functionality suggests its potential to form polymers. For instance, related vinylpyridine compounds are known to readily polymerize. wikipedia.orggoogle.com The polymerization of 2-vinylpyridine, for example, can be initiated by radical, cationic, or anionic initiators to produce poly(2-vinylpyridine). wikipedia.org Similarly, 4-vinylpyridine (B31050) has been polymerized using metal catalysts. rsc.org
A study on a structurally related compound, trans-3-(3-pyridyl)acrylic acid, demonstrated its ability to undergo electropolymerization to form a conductive polymer film (PPAA) on a glassy carbon electrode. mdpi.com This suggests that this compound could potentially be used to create functional polymer films with specific electronic properties. The incorporation of this monomer into a polymer backbone would introduce the bromopyridine moiety as a pendant group, which could then be used for post-polymerization modification. For example, the bromine atom could be a site for cross-coupling reactions, allowing for the grafting of other molecules onto the polymer chain.
The synthesis of copolymers is another avenue for the incorporation of this compound into macromolecular structures. Copolymerization with other monomers, such as styrene (B11656) or other acrylates, could be used to tailor the physical and chemical properties of the resulting polymer. mdpi.com For example, a study detailed the copolymerization of 3-(4-acetylphenylcarbamoyl) acrylic acid with styrene, followed by grafting of pyridine derivatives onto the polymer backbone. mdpi.com This approach highlights the potential for creating complex, functional polymers using acrylic acid derivatives.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure | Reference for Related Compounds |
|---|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl peroxide | Homopolymer or copolymer with pendant bromopyridine groups | google.com |
| Anionic Polymerization | Organolithium compounds | Controlled molecular weight polymers | wikipedia.org |
| Cationic Polymerization | Strong acids | Polymers with potential for side reactions | wikipedia.org |
| Electropolymerization | Electrochemical potential | Conductive polymer films | mdpi.com |
Applications in Catalysis and Ligand Design
The molecular structure of this compound, featuring a pyridine ring, makes it a candidate for applications in catalysis and ligand design. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to coordinate with metal ions and act as a ligand. alfachemic.com The presence of the bromo- and acrylic acid substituents can further influence the electronic properties and coordination behavior of the molecule.
Use as a Ligand for Metal Ions in Catalytic Systems
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and have been employed in a wide array of catalytic systems. alfachemic.comunimi.it They can form stable complexes with a variety of transition metals, and the resulting metal-pyridine complexes can exhibit catalytic activity in numerous organic transformations. alfachemic.com While specific studies detailing the use of this compound as a ligand in catalysis are limited in the available literature, the general principles of pyridine-based ligands can be applied.
The nitrogen atom in the pyridine ring of this compound can act as a Lewis base, donating its electron pair to a metal center to form a coordination complex. The electronic properties of the pyridine ring, and thus its coordinating ability, can be tuned by substituents. The bromo-group at the 5-position is an electron-withdrawing group, which would decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modification can affect the stability and reactivity of the resulting metal complex. acs.org
The acrylic acid moiety could also participate in metal coordination, potentially acting as a bidentate ligand in conjunction with the pyridine nitrogen. The carboxylate group could coordinate to a metal center, forming a chelate ring, which often enhances the stability of the complex. The formation of such metal-organic frameworks (MOFs) has been observed with related pyridine-dicarboxylic acids. rsc.org
The bromo-substituent on the pyridine ring also opens up possibilities for creating more complex ligand structures through cross-coupling reactions. For example, a Heck reaction could be employed to replace the bromine atom with a vinyl group, or a Suzuki coupling could be used to introduce an aryl or other organic moiety. organic-chemistry.orgmdpi.comnih.govresearchgate.net This would allow for the synthesis of a diverse library of ligands from the parent compound, each with potentially unique catalytic properties.
Table 2: Potential Catalytic Applications of Metal Complexes with Pyridine-Based Ligands
| Catalytic Reaction | Metal Center | Role of Pyridine Ligand | Reference for Related Systems |
|---|---|---|---|
| Olefin Polymerization | Titanium, Vanadium | Stabilize the metal center, influence polymer properties | alfachemic.com |
| Hydrogenation | Rhenium, Iron | Activate the metal for the reduction of unsaturated bonds | alfachemic.com |
| Hydroformylation | Rhodium | Control selectivity and activity | alfachemic.com |
| C-C Coupling Reactions | Palladium, Nickel | Stabilize the active catalytic species, influence reaction outcome | organic-chemistry.orgmdpi.comnih.govresearchgate.netacs.org |
| Borylation | Transition-metal-free (catalyzed by pyridine itself) | Stabilize boryl radical | acs.org |
Explorations in Biological Interactions of E 3 5 Bromopyridin 3 Yl Acrylic Acid Derivatives Mechanistic and in Vitro Studies Only
Enzyme Inhibition Mechanisms and Molecular Binding Studies
The investigation into how derivatives of (E)-3-(5-bromopyridin-3-yl)acrylic acid interact with and inhibit enzymes is a critical area of research. These studies, conducted in vitro, provide foundational knowledge on the potential therapeutic applications of these compounds by elucidating their mechanisms of action at a molecular level.
While direct studies on this compound are limited, research on structurally similar acrylic acid and pyridine (B92270) derivatives demonstrates significant inhibitory potential against several key enzymes.
Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. niscpr.res.in Its inhibition is a key strategy for combating these infections. Studies on various acrylic acid derivatives have shown promising results. For instance, three new acrylic acid derivatives isolated from Achillea mellifolium displayed potent urease inhibition, with IC50 values surpassing that of the standard inhibitor, thiourea (B124793). nih.gov One of these compounds was found to be twice as active as the standard. nih.gov Similarly, furan (B31954) chalcones, which contain an α,β-unsaturated ketone system similar to acrylic acids, have shown excellent urease inhibition. mdpi.com Specifically, derivatives like 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one exhibited IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, which are more potent than thiourea (IC50 = 21.25 ± 0.15 μM). mdpi.com Benzofuran-based thiazolidinone analogues have also shown significant urease inhibitory effects, with some compounds having IC50 values as low as 1.2 ± 0.01 µM. mdpi.com
α-Glucosidase Inhibition: α-Glucosidase inhibitors are important in managing type 2 diabetes mellitus by delaying carbohydrate digestion. nih.gov Various heterocyclic compounds containing scaffolds similar to the title compound have been evaluated. For example, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives were synthesized and tested for their α-glucosidase inhibitory activity. nih.gov One compound, containing chloro and rhodanine groups, was found to be a highly potent inhibitor with an IC50 value of 5.44 ± 0.13 μM, significantly lower than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Similarly, a series of 3-amino-2,4-diarylbenzo nih.govrsc.orgimidazo[1,2-a]pyrimidines demonstrated excellent inhibitory activities, with IC50 values ranging from 16.4 ± 0.36 μM to 297.0 ± 1.2 μM, all more potent than acarbose. google.com Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides have also shown strong inhibition, with the most potent compounds having IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. rsc.orgresearchgate.net Research into 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones showed that several compounds had good COX-2 inhibitory activity, with IC50 values ranging from 2.35 to 3.34 µM. rsc.org In another study, novel 1,4-benzoxazine derivatives were synthesized and evaluated, with the most active compounds showing optimal COX-2 inhibition with IC50 values between 0.57–0.72 μM. nih.gov These findings highlight the potential of related structural motifs for selective COX-2 inhibition.
| Compound Class | Target Enzyme | Most Potent IC50 Value (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Acrylic Acid Derivatives | Urease | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 | nih.gov |
| Furan Chalcones | Urease | 16.13 ± 2.45 | Thiourea | 21.25 ± 0.15 | mdpi.com |
| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | 5.44 ± 0.13 | Acarbose | 817.38 ± 6.27 | nih.gov |
| Benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines | α-Glucosidase | 16.4 ± 0.36 | Acarbose | 750.0 ± 1.5 | google.com |
| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 | 2.35 | Celecoxib | Not specified in text | rsc.org |
| 1,4-Benzoxazine Derivatives | COX-2 | 0.57 | Celecoxib | 0.30 | nih.gov |
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to protein targets at a molecular level. These in silico methods are crucial for understanding the inhibitory mechanisms observed in vitro and for guiding the design of more potent inhibitors.
For α-glucosidase inhibitors, docking studies have been performed to elucidate binding modes. In a study of thiazolidine-2,4-dione and rhodanine derivatives, docking confirmed that the most active compounds fit well into the binding pocket of Saccharomyces cerevisiae α-glucosidase. nih.gov Similarly, for 3-amino-2,4-diarylbenzo nih.govrsc.orgimidazo[1,2-a]pyrimidines, docking studies revealed that the most potent inhibitor had a lower free binding energy (−9.63 kcal/mol) compared to the standard drug acarbose (−8.20 kcal/mol), indicating a more favorable binding interaction. google.com These simulations often use software like AutoDock, GOLD, or LigandFit to predict the conformation of the ligand within the enzyme's active site.
In the context of urease inhibitors, molecular docking helps to understand how compounds interact with the nickel ions in the active site. mdpi.com For benzofuran-based thiazolidinone analogues, docking studies were performed to confirm the structure-activity relationship established from in vitro assays. mdpi.com
Molecular dynamics simulations further refine the understanding of ligand-protein complexes by simulating their movement over time. For α-glucosidase inhibitors, MD simulations have shown that certain compounds form stable complexes with the enzyme, reinforcing the findings from molecular docking.
The specificity and potency of an inhibitor are determined by its interactions with the amino acid residues within the enzyme's binding site. nih.gov Molecular docking studies provide detailed insights into these interactions.
In the case of α-glucosidase, inhibitors typically form hydrogen bonds and hydrophobic interactions with key residues in the active site. rsc.org For example, docking studies of potent 3-amino-2,4-diarylbenzo nih.govrsc.orgimidazo[1,2-a]pyrimidine inhibitors showed interactions with important amino acids in the α-glucosidase active site. google.com The binding of a betulinic acid derivative to α-glucosidase was stabilized by strong interactions with residues such as Lys9, Asn12, Glu13, Tyr32, Leu162, and Lys280.
For urease inhibitors, interactions with the nickel ions in the catalytic center are critical. niscpr.res.in Acetohydroxamic acid, a known urease inhibitor, functions by complexing with these nickel ions. niscpr.res.in Molecular modeling of other inhibitors, such as those with a phosphinic acid structure, suggests their carboxylic groups interact with the active site nickel ions. niscpr.res.in
Regarding COX-2 inhibitors, selectivity is often achieved by exploiting differences in the active site channels of COX-1 and COX-2. Molecular docking of novel 1,4-benzoxazine derivatives explored the binding modes within the COX-1/COX-2 isoenzymes to understand the basis for their selectivity. nih.gov
Investigations into Antimicrobial Activity Mechanisms In Vitro
Derivatives of pyridine and acrylic acid are known to possess antimicrobial properties. In vitro studies focusing on their mechanisms of action are essential for developing new antibacterial agents, particularly in an era of increasing antimicrobial resistance.
The mechanism of action of an antimicrobial agent can often be inferred from the morphological changes it induces in bacterial cells. Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the title compound, provide valuable insights. When Staphylococcus aureus was treated with these compounds, scanning electron microscopy (SEM) revealed severe deformation of the bacteria. nih.gov The normally round cocci became twisted and irregularly folded, with visible damage to the cell surface, including the appearance of bushy, hair-like structures and adhesion between cells. nih.gov In some cases, the cell walls appeared to be digested, with spiked deformations and a melting tendency of the bio-membrane. nih.gov
The growth kinetics of bacteria are also significantly affected. In a study of the same pyridine derivatives, their effect on the growth of several bacterial strains, including S. aureus, S. epidermidis, and S. pneumoniae, was measured. nih.gov The results showed a concentration-dependent inhibition of bacterial growth. At higher concentrations (1/2 × MIC and 1 × MIC), the bacteriostatic efficacy was enhanced, similar to the antibiotic linezolid. nih.gov For E. faecalis, the compounds induced a longer lag period in the growth curve, indicating a delay in bacterial proliferation. nih.gov These findings suggest that such pyridine derivatives can act as excellent concentration-dependent, broad-spectrum antimicrobial agents. nih.gov
Bacterial biofilms are a major challenge in clinical settings as they provide a protective barrier against antibiotics. nih.govrsc.org Therefore, compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest.
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated broad-spectrum anti-biofilm activity. nih.gov The minimum biofilm inhibitory concentrations (MBICs) of these compounds were evaluated, with one derivative showing a particularly strong effect against S. pneumoniae biofilms at an MBIC of 0.5 μg/ml. nih.gov The study also showed a significant concentration-dependent inhibition of biofilm formation. nih.gov
Other related heterocyclic compounds have also shown potent anti-biofilm effects. For instance, certain 2,4-disubstituted pyridine derivatives were effective against Mycobacterium tuberculosis biofilms, with one compound causing about an 80% decrease in the viability of the bacilli within the biofilm. rsc.org Similarly, a series of 1-alkylquinolinium bromides, which share a nitrogen-containing aromatic ring, exhibited excellent, broad-spectrum antimicrobial activity against microorganisms in both planktonic and biofilm modes of growth. The activity was dependent on the length of the alkyl substituent, with those containing twelve and fourteen carbons showing the highest potency.
| Compound Class | Bacterial Strain | Activity Type | MIC/MBIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridine-pyrimidine hybrids | E. coli | Antibacterial | 62.5 | niscpr.res.in |
| Pyridine-pyrimidine hybrids | S. aureus | Antibacterial | 62.5 | niscpr.res.in |
| Pyridine-pyrimidine hybrids | S. pyogenes | Antibacterial | 62.5 | niscpr.res.in |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. pneumoniae | Anti-biofilm | 0.5 | nih.gov |
| 2,4-Disubstituted pyridines | M. tuberculosis | Anti-biofilm | 0.4 - 0.6 | rsc.org |
Studies on Mechanisms of Reduced Susceptibility Development in Microorganisms
The development of reduced susceptibility or resistance to antimicrobial agents is a significant concern in medicinal chemistry. For a compound like this compound and its derivatives, microorganisms could theoretically develop resistance through several established mechanisms. These mechanisms, observed in response to other antimicrobials with similar structural features, include alteration of the drug target, enzymatic inactivation of the compound, and active efflux of the drug from the microbial cell. nih.govresearchgate.net
In the context of pyridyl-containing compounds, resistance can emerge through mutations in the target enzyme. For instance, if the compound targets DNA gyrase, as is common for some quinolone and pyridine-based antibacterials, mutations in the gyrA or gyrB genes can lead to reduced binding affinity and consequently, decreased susceptibility. nih.govnih.gov Similarly, if the mechanism of action involves inhibition of protein synthesis, mutations in ribosomal RNA or ribosomal proteins can confer resistance. nih.gov
Another potential mechanism for reduced susceptibility is the active removal of the compound from the bacterial cell via efflux pumps. The AcrAB-TolC efflux system in Escherichia coli is a well-studied example that can expel a wide range of antimicrobial compounds. nih.gov Overexpression of such efflux pumps, often triggered by exposure to the antimicrobial agent, can prevent the compound from reaching its intracellular target at a sufficient concentration to be effective. nih.gov
Finally, enzymatic modification or degradation of the drug is a common resistance strategy. While specific enzymes that might act on this compound have not been identified, bacteria are known to evolve enzymes that can hydrolyze, reduce, or otherwise modify drug molecules to render them inactive. researchgate.net
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
The pyridine ring is a common scaffold in medicinal chemistry and its substitution pattern significantly influences activity. The position and nature of substituents can affect the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds with its biological target. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, which can be critical for target binding.
The bromo substituent at the 5-position of the pyridine ring is expected to increase the lipophilicity of the molecule, which can enhance membrane permeability. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding affinity. The position of the bromo group is also critical; changes in its location on the pyridine ring would likely have a significant impact on the molecule's interaction with its target.
The acrylic acid moiety provides a key pharmacophoric feature, with the carboxylic acid group being a potential hydrogen bond donor and acceptor. Esterification or amidation of the carboxylic acid would create derivatives with different physicochemical properties, which could in turn affect their biological activity and cellular uptake. The rigidity of the double bond in the acrylic acid chain also plays a role in defining the spatial orientation of the molecule.
An illustrative SAR exploration for hypothetical derivatives of this compound against a bacterial strain is presented in the table below. This table demonstrates how systematic modifications could elucidate the contributions of different parts of the molecule to its antimicrobial activity, typically measured as the Minimum Inhibitory Concentration (MIC).
| Compound ID | R1 (at Pyridine Ring) | R2 (at Acrylic Acid) | MIC (µg/mL) |
| 1 | 5-Br | -COOH | 16 |
| 2 | 5-Cl | -COOH | 32 |
| 3 | 5-F | -COOH | 64 |
| 4 | 5-I | -COOH | 8 |
| 5 | 5-Br | -COOCH3 | >128 |
| 6 | 5-Br | -CONH2 | 64 |
| 7 | 2-Cl, 5-Br | -COOH | 4 |
| 8 | 4-NH2, 5-Br | -COOH | >128 |
Future Research Directions and Unexplored Avenues for E 3 5 Bromopyridin 3 Yl Acrylic Acid
Development of Novel and Sustainable Synthetic Routes
The industrial viability and environmental impact of producing (E)-3-(5-Bromopyridin-3-YL)acrylic acid and its derivatives are critically dependent on the efficiency and sustainability of its synthesis. Future research will likely pivot from traditional, often harsh, synthetic methods towards greener, more atom-economical alternatives.
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been recognized as a tool in green chemistry, offering advantages such as reduced reaction times, increased yields, and the generation of purer products. nih.gov Applying MAOS to the synthesis of pyridine (B92270) acrylic acids could significantly streamline production. nih.govrasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. rasayanjournal.co.inresearchgate.net Designing an MCR pathway for this compound would enhance synthetic efficiency and reduce waste, aligning with the principles of green chemistry. rasayanjournal.co.in
Novel Catalytic Systems: The exploration of recyclable and green catalysts for pyridine synthesis is a significant challenge. nih.gov Future work could focus on developing heterogeneous catalysts or biocatalysts that operate under mild conditions, minimizing the use of toxic reagents and solvents. rasayanjournal.co.innih.gov The use of zeolite catalysts, for instance, has shown promise in the sustainable production of acrylic acid from renewable feedstocks like lactic acid. azom.com
Solvent-Free and Alternative Solvent Reactions: Moving away from hazardous organic solvents is a core tenet of sustainable chemistry. rasayanjournal.co.inresearchgate.net Research into solid-state reactions or the use of environmentally benign solvents like ionic liquids or water for the synthesis of this compound could drastically lower its environmental footprint. rasayanjournal.co.in A known method for preparing 2-pyridine acrylic acid involves using pyridine as both the solvent and a reactant, which could be a starting point for developing more sustainable, solvent-minimized processes. google.com
| Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity | Green Chemistry, Process Optimization |
| Multicomponent Reactions | High atom economy, reduced waste, simplified workup | Synthetic Efficiency, Green Chemistry |
| Green Catalysts | Recyclability, mild reaction conditions, lower toxicity | Catalysis, Sustainable Chemistry |
| Solvent-Free/Alternative Solvents | Reduced environmental impact, enhanced safety | Green Chemistry, Process Design |
Expansion of Derivatization Chemistry for Advanced Chemical Entities
The functional groups present in this compound—the pyridine nitrogen, the carboxylic acid, the alkene, and the reactive bromo-substituent—offer numerous handles for chemical modification. A systematic exploration of its derivatization chemistry is a promising avenue for creating a library of novel compounds with tailored properties.
Future derivatization strategies could include:
Modifications at the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or acyl halides can generate a wide array of new molecules. For example, reacting with various alcohols or amines would yield esters and amides with diverse functionalities, potentially altering their physical, chemical, and biological profiles.
Reactions at the Bromine-Substituted Pyridine Ring: The bromine atom is a key site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of aryl, alkyl, or alkynyl groups, significantly expanding the structural diversity of the core scaffold.
Transformations of the Alkene Double Bond: The carbon-carbon double bond can undergo various reactions, including hydrogenation to produce the saturated propanoic acid derivative, or cycloaddition reactions to build more complex, three-dimensional structures.
Grafting onto Polymers: The acrylic acid moiety can be used to graft the molecule onto polymer backbones. mdpi.com For instance, modification of polymers like poly(styrene-co-maleic anhydride) with pyridine-containing compounds has been shown to create functional materials with fluorescent and biological properties. mdpi.com
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. While standard techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.
Future research should leverage:
Solid-State NMR and X-ray Crystallography: These techniques are crucial for elucidating the three-dimensional structure and intermolecular interactions in the solid state. For the related compound (E)-3-(pyridin-4-yl)acrylic acid, crystallographic studies have revealed detailed information about hydrogen bonding and π–π stacking interactions that dictate its supramolecular assembly. iucr.orgresearchgate.netnih.gov
Hirshfeld Surface Analysis: This computational tool provides a visual and quantitative analysis of intermolecular contacts in a crystal structure. For similar pyridine acrylic acids, it has been used to map and quantify O—H⋯N, C—H⋯O, and H⋯H interactions, offering a precise picture of the forces governing crystal packing. iucr.orgresearchgate.netnih.gov
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. Such studies, as performed on related furan (B31954) acrylic acids, can help understand the reactivity of different sites within the molecule and model its behavior in various chemical environments. nih.gov
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry can be employed to study the fragmentation patterns of the molecule and its derivatives, aiding in structural elucidation and the identification of reaction products.
| Technique | Information Gained | Application |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing | Structural Elucidation, Supramolecular Chemistry |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Understanding Crystal Engineering Principles |
| DFT Calculations | Electronic structure, reactivity indices, predicted spectra | Mechanistic Studies, Property Prediction |
| Solid-State NMR | Structure and dynamics in the solid phase | Characterization of Crystalline and Amorphous Forms |
Exploration of Emerging Applications in Functional Materials and Supramolecular Chemistry
The unique combination of a pyridine ring and an acrylic acid group makes this compound an attractive building block for functional materials and supramolecular assemblies.
Promising areas for future exploration include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group are excellent ligands for metal ions. This allows the molecule to act as a linker in the construction of coordination polymers and MOFs. Pyridine derivatives are known to be valuable building blocks for functional materials with potential applications in energy storage and environmental remediation. biosynce.com
Supramolecular Gels: The hydrogen-bonding capabilities of the carboxylic acid and pyridine nitrogen can be exploited to form self-assembling supramolecular gels. Terpyridine-functionalized polymers, for example, have been shown to form hydrogels through metal-coordination cross-linking, creating materials with reversible solution-gel transitions. mdpi.comnih.gov
Crystal Engineering: By systematically studying the non-covalent interactions, such as hydrogen bonds (O—H⋯N) and π–π stacking, it is possible to design and synthesize crystalline materials with specific architectures and properties. iucr.orgresearchgate.net The interplay of these interactions, as seen in (E)-3-(pyridin-4-yl)acrylic acid, leads to the formation of well-defined chains and 3D networks. iucr.orgresearchgate.netnih.gov
Functional Polymers: The acrylic acid moiety allows for the incorporation of the molecule into polymers via polymerization. mdpi.com This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or tailored biological activities conferred by the bromopyridine unit. mdpi.com
Design of Targeted Chemical Probes for Specific Biological Pathways (without clinical applications)
Chemical probes are small molecules used as tools to study and manipulate biological processes at the molecular level. pitt.edu The structure of this compound makes it a candidate for development into a chemical probe to investigate specific biological pathways, distinct from any therapeutic development.
Future research in this non-clinical area could focus on:
Enzyme Inhibitor Scaffolds: Small molecules like 3-bromopyruvate (B3434600) are known to act as alkylating agents that can inhibit metabolic enzymes. nih.govnih.gov The reactive nature of the bromopyridine scaffold in this compound could be harnessed to design irreversible inhibitors for specific enzymes, allowing researchers to probe their function within cellular networks.
Fluorescent Labeling: The pyridine ring system can be chemically modified to incorporate fluorophores. Such fluorescent derivatives could be used as probes to visualize specific cellular components or track biological processes via fluorescence microscopy.
Photoaffinity Probes: The molecule could be derivatized with photoreactive groups. Upon photoactivation, these probes would covalently bind to interacting proteins or other biomolecules, enabling their identification and the characterization of molecular interactions within a biological system.
Fragment-Based Screening: The core molecule can be used as a fragment in screening campaigns to identify starting points for the development of more complex probes that bind to proteins or nucleic acids involved in specific pathways. pitt.edu This approach is instrumental in the discovery of probes for studying complex biological systems. pitt.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(5-bromopyridin-3-yl)acrylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, aldol condensation, and esterification. For example, malonic acid and 5-bromo-pyridine derivatives can undergo condensation in pyridine under reflux (3–5 hours) with subsequent acidification to precipitate the product . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to malonic acid) and using catalytic bases like pyridine to enhance reaction efficiency. Post-synthetic purification via recrystallization (e.g., slow water evaporation) improves crystallinity and purity (>97% yield reported) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR and IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹) and E-configuration of the double bond (J coupling constants ~16 Hz in ¹H NMR) .
- X-ray Crystallography : Resolves molecular geometry (e.g., C8–C4–C3–C2 torsion angle = −6.1°, confirming planarity) and supramolecular interactions (e.g., O–H⋯N hydrogen bonds, π–π stacking). SHELXL refinement software is commonly used for structural validation .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystal packing of this compound?
- Methodological Answer : The crystal lattice is stabilized by:
- O–H⋯N Hydrogen Bonds : Forming chains along the [101] direction (bond length: 2.61 Å, angle: 177°) .
- π–π Stacking : Between pyridine rings (distance: 3.82 Å) and acrylic double bonds (3.43 Å) .
- C–H⋯O Interactions : Generate R₂²(14) homosynthons, contributing to 3D network stability .
Hirshfeld surface analysis quantifies interactions (H⋯H = 36.2%, O⋯H = 27.8%), guiding crystallization solvent selection for desired polymorphs .
Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p) basis set) to assess reactivity in Michael addition or nucleophilic substitution reactions .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO/water mixtures) to study aggregation behavior or ligand-protein binding .
- Crystal Structure Prediction (CSP) : Tools like Mercury (CCDC) assess packing efficiency and polymorphism risks .
Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. For example, bromine substitution enhances lipophilicity, improving membrane penetration .
- Dose-Response Curves : Validate IC₅₀ values using standardized protocols (CLSI guidelines) to minimize false positives .
- Resistance Profiling : Test against multidrug-resistant strains (e.g., MRSA) to identify scaffold-specific limitations .
Key Research Challenges
- Synthetic Scalability : Multi-step routes require optimization for gram-scale production without compromising stereochemical integrity .
- Biological Selectivity : Off-target effects in cellular assays necessitate functional group diversification (e.g., sulfonamide or trifluoromethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
